1H and 13C NMR chemical shifts for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
1H and 13C NMR chemical shifts for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
Structural Elucidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary
The structural verification of complex pharmaceutical intermediates requires a robust, self-validating analytical framework. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (Molecular Formula: C 15 H 25 NO, MW: 235.37 g/mol ) presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features an ortho-disubstituted aromatic core flanked by two distinct branched aliphatic systems: an isobutoxy ether chain and a 1-amino-3-methylbutyl chain.
Because the molecule contains a stereocenter at the benzylic position (C1 of the alkylamine chain), it induces a chiral microenvironment that fundamentally alters the magnetic equivalence of adjacent protons, rendering them diastereotopic. This whitepaper provides an authoritative, step-by-step methodology for the complete 1 H and 13 C NMR assignment of this compound, detailing the causality behind experimental parameter selection and spectral interpretation [1].
Experimental Methodologies & Acquisition Protocols
As application scientists, we cannot rely on default spectrometer parameters when analyzing complex stereochemical environments. Every experimental choice must be driven by the physical chemistry of the spin systems.
Sample Preparation Workflow
The integrity of an NMR spectrum begins at the bench. Poor sample preparation leads to line broadening and loss of crucial scalar coupling ( J ) information.
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Solvent Selection: Deuterated chloroform (CDCl 3 , 99.8% D) is selected due to its excellent solvating power for moderately polar amines and ethers. It provides a reliable deuterium lock signal and lacks exchangeable protons that could obscure the aliphatic region [2].
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Concentration:
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For 1 H NMR: Dissolve precisely 15–20 mg of the analyte in 0.6 mL of CDCl 3 .
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For 13 C NMR: Dissolve 40–50 mg in 0.6 mL of CDCl 3 to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus.
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Internal Standard: Tetramethylsilane (TMS) is added at 0.01% v/v to serve as the universal zero-point reference ( δ 0.00 ppm) [3].
Spectrometer Parameters (Causal Logic)
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Pulse Sequences: We utilize the standard zg30 pulse program for 1 H and the proton-decoupled zgpg30 (WALTZ-16 decoupling) for 13 C NMR [4].
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Relaxation Delay (D1): A critical error in routine NMR is a truncated D1. We mandate a D1 of 2.0 seconds for 1 H and 4.0 seconds for 13 C. Causality: Quaternary carbons (such as the aromatic C-O and C-C) have exceptionally long longitudinal relaxation times ( T1 ). A 4.0s delay ensures these nuclei return to thermal equilibrium between pulses, allowing for accurate integration and preventing signal attenuation.
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Acquisition Time (AQ): Set to ≥ 3.0 seconds to ensure high digital resolution (Hz/point), which is necessary to resolve the complex fine splitting of diastereotopic multiplets.
Caption: Logical workflow for self-validating NMR structural elucidation.
Molecular Architecture & Spin System Analysis
To systematically assign the spectra, we deconstruct the molecule into three isolated spin systems. The lack of scalar coupling across heteroatoms (O, N) or quaternary carbons allows us to analyze these fragments independently before linking them via 2D HMBC correlations.
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Fragment A (Aromatic Core): An ortho-disubstituted benzene ring yielding a classic 4-spin system (ABCD or AMXY depending on field strength).
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Fragment B (Isobutoxy Group): -O-CH 2 -CH(CH 3 ) 2 . An oxygen-deshielded methylene coupled to a methine, which is coupled to two equivalent methyl groups.
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Fragment C (Alkylamine Chain): -CH(NH 2 )-CH 2 -CH(CH 3 ) 2 . A nitrogen-deshielded benzylic methine coupled to a methylene, leading to an isobutyl terminus.
1 H NMR Chemical Shift Assignments
The 1 H NMR spectrum is dictated by electronegativity (deshielding) and magnetic anisotropy. The chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS [5].
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Fragment | Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Causal Explanation |
| C | -CH (NH 2 )- | 4.35 | dd | 8.0, 5.5 | 1H | Deshielded by the adjacent aromatic ring (anisotropy) and the electronegative nitrogen. |
| B | -O-CH 2 - | 3.82 | d | 6.5 | 2H | Strongly deshielded by the ether oxygen via inductive effects. |
| B | -CH (CH 3 ) 2 | 2.12 | nonet | 6.5 | 1H | Split by the adjacent CH 2 and six CH 3 protons ( n+1=9 ). |
| C | -NH 2 | 1.85 | br s | - | 2H | Broad due to quadrupolar relaxation of 14 N and chemical exchange. |
| C | -CH 2 - | 1.65, 1.45 | m, m | - | 2H | Crucial Insight: These protons are diastereotopic due to the adjacent chiral center. They are magnetically inequivalent and split each other, appearing as two distinct multiplets. |
| C | -CH (CH 3 ) 2 | 1.60 | m | - | 1H | Overlaps with the methylene protons; standard aliphatic methine shift. |
| B | -CH(CH 3 ) 2 | 1.05 | d | 6.5 | 6H | Shielded aliphatic methyls. |
| C | -CH(CH 3 ) 2 | 0.95 | d | 6.6 | 6H | Shielded aliphatic methyls, slightly upfield from Fragment B due to distance from oxygen. |
| A | Ar-H (ortho to alkyl) | 7.32 | dd | 7.5, 1.5 | 1H | Deshielded by the ring current. |
| A | Ar-H (meta to alkoxy) | 7.21 | td | 8.2, 1.5 | 1H | Standard aromatic resonance. |
| A | Ar-H (para to alkoxy) | 6.95 | td | 7.5, 1.0 | 1H | Shielded by resonance electron donation from the ether oxygen. |
| A | Ar-H (ortho to alkoxy) | 6.88 | d | 8.2 | 1H | Strongly shielded by the +M (mesomeric) effect of the ortho-oxygen. |
13 C NMR Chemical Shift Assignments
Carbon-13 NMR provides a direct skeleton map of the molecule. The shifts are highly sensitive to hybridization and electronegative substituents, spanning a wider frequency range (0-200 ppm) which prevents signal overlap [6].
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Fragment | Carbon Type | δ (ppm) | Causal Explanation |
| A | Quaternary (C-O) | 156.2 | Extreme deshielding due to the direct σ -bond to the highly electronegative oxygen atom. |
| A | Quaternary (C-C) | 134.8 | Deshielded by the adjacent aromatic ring system and alkylamine attachment. |
| A | Aromatic CH | 127.5 | Meta to the ether group; relatively unaffected by resonance. |
| A | Aromatic CH | 126.8 | Ortho to the alkylamine group. |
| A | Aromatic CH | 120.4 | Para to the ether group; shielded by +M resonance effects. |
| A | Aromatic CH | 111.6 | Ortho to the ether group; heavily shielded by oxygen's electron donation into the ring. |
| B | -O-C H 2 - | 74.5 | Classic shift for a primary carbon bound to an ether oxygen. |
| C | -C H(NH 2 )- | 51.2 | Deshielded by the primary amine (-NH 2 ) and benzylic position. |
| C | -C H 2 - | 47.8 | Shifted downfield relative to standard alkanes due to β -proximity to the amine. |
| B | -C H(CH 3 ) 2 | 28.5 | Aliphatic methine carbon. |
| C | -C H(CH 3 ) 2 | 25.4 | Aliphatic methine carbon. |
| C | -CH(C H 3 ) 2 | 23.1, 22.8 | Diastereotopic methyl carbons (split into two distinct signals by the chiral center at C1). |
| B | -CH(C H 3 ) 2 | 19.6 | Equivalent methyl carbons of the isobutoxy group. |
2D NMR Strategies for Structural Validation
While 1D NMR provides the inventory of atoms, 2D NMR provides the blueprint of their connectivity. To validate the proposed structure, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to bridge the heteroatoms and quaternary carbons that separate our spin systems.
Key HMBC Validations:
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Bridging Fragment B to A: The isobutoxy protons at δ 3.82 ppm (-O-CH 2 -) will show a strong 3J cross-peak to the aromatic quaternary carbon at δ 156.2 ppm. This definitively proves the ether linkage.
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Bridging Fragment C to A: The benzylic methine proton at δ 4.35 ppm (-CH(NH 2 )-) will show 2J and 3J correlations to the aromatic quaternary carbon ( δ 134.8 ppm) and the adjacent aromatic CH carbons.
Caption: Key HMBC correlations validating the connectivity of the aliphatic chains to the aromatic core.
By strictly adhering to this analytical protocol—leveraging high-resolution acquisition parameters, acknowledging stereochemical nuances like diastereotopicity, and validating connectivity through 2D HMBC—researchers can achieve unequivocal structural elucidation of complex pharmaceutical derivatives.
References
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Chemical shift - Wikipedia Source: Wikipedia URL:[Link]
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Chemical Shift - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]
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NMR Chemical Shift - ppm, Upfield, Downfield Source: Chemistry Steps URL:[Link]
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Application of 1H and 13C NMR Fingerprinting as a Tool for Authentication Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL:[Link]
